Tribromo(4-bromobutyl)stannane
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Overview
Description
Tribromo(4-bromobutyl)stannane is an organotin compound with the molecular formula C4H7Br4Sn. It is characterized by the presence of three bromine atoms and a 4-bromobutyl group attached to a tin (Sn) atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(4-bromobutyl)stannane can be synthesized through a stannylation reaction, where a tin compound reacts with an organic halide. One common method involves the reaction of tributyltin hydride with 1,4-dibromobutane under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tribromo(4-bromobutyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Reduction Reactions: The compound can be reduced to form lower brominated stannanes.
Oxidation Reactions: Oxidation can lead to the formation of tin oxides or other oxidized tin species.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of various organotin derivatives.
Reduction: Lower brominated stannanes.
Oxidation: Tin oxides and other oxidized tin compounds.
Scientific Research Applications
Tribromo(4-bromobutyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of tin-based materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active organotin compounds.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of tribromo(4-bromobutyl)stannane involves its interaction with various molecular targets. The bromine atoms and the tin center play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. In reduction reactions, the tin center undergoes a change in oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
(4-Bromobutyl)(triphenyl)stannane: Similar in structure but with triphenyl groups instead of bromine atoms.
Tribromo(4-chlorobutyl)stannane: Similar but with a chlorine atom in place of one of the bromine atoms.
Tribromo(4-methylbutyl)stannane: Similar but with a methyl group instead of one of the bromine atoms.
Uniqueness
Tribromo(4-bromobutyl)stannane is unique due to its specific combination of bromine atoms and a 4-bromobutyl group attached to the tin center. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
61222-02-4 |
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Molecular Formula |
C4H8Br4Sn |
Molecular Weight |
494.43 g/mol |
IUPAC Name |
tribromo(4-bromobutyl)stannane |
InChI |
InChI=1S/C4H8Br.3BrH.Sn/c1-2-3-4-5;;;;/h1-4H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
YIDYCPUFDNRSQY-UHFFFAOYSA-K |
Canonical SMILES |
C(CC[Sn](Br)(Br)Br)CBr |
Origin of Product |
United States |
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